molecular formula C18H19N3O3 B2946377 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide CAS No. 2034377-07-4

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide

Cat. No.: B2946377
CAS No.: 2034377-07-4
M. Wt: 325.368
InChI Key: ALLGSQDOOOGRKB-UHFFFAOYSA-N
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Description

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is an intriguing organic compound with diverse applications in chemistry, biology, medicine, and industry Its molecular structure combines a furan ring, a pyrazole moiety, and a phenoxy group, which endows it with unique chemical properties and reactivity patterns

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide involves multi-step organic reactions. A typical synthetic route may begin with the preparation of 4-(furan-3-yl)-1H-pyrazole, which can be synthesized through cyclization reactions involving furanyl aldehyde and hydrazine derivatives. Subsequently, the intermediate pyrazole is subjected to alkylation with ethylene oxide to introduce the 2-(pyrazol-1-yl)ethyl moiety.

The resulting intermediate undergoes amidation with 2-phenoxypropanoic acid under conditions like the use of a coupling agent such as EDC (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The final product is purified by recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions for scale-up, including reaction temperature, solvent choice, and catalyst selection. Techniques like flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the product while ensuring reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can participate in various chemical reactions, including:

  • Oxidation: Oxidative cleavage of the furan ring or pyrazole modifications.

  • Reduction: Reduction of the amide group to yield amines.

  • Substitution: Electrophilic or nucleophilic substitution reactions at the phenoxy or pyrazole rings.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

  • Oxidation: Oxidized derivatives of the furan or pyrazole rings.

  • Reduction: Corresponding amine derivatives.

  • Substitution: Substituted phenoxy or pyrazole derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide has found applications in various scientific research fields:

  • Chemistry: Used as a building block for synthesizing novel compounds with potential pharmaceutical activity.

  • Biology: Investigated for its potential as a bioactive molecule targeting specific enzymes or receptors.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and metabolic disorders.

  • Industry: Utilized in materials science for developing advanced polymers and catalysts.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, through its functional groups (furan, pyrazole, and phenoxy). These interactions can modulate biochemical pathways, leading to desired therapeutic or biological effects. For example, it may inhibit enzyme activity by binding to the active site, or it could act as an agonist/antagonist at receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide: Structural isomer with the furan ring at a different position.

  • N-(2-(4-(Thiophene-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide: Contains a thiophene ring instead of a furan ring.

  • N-(2-(4-(Pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide stands out due to the specific positioning of the furan ring, which may influence its electronic properties and reactivity. Its unique combination of functional groups can offer distinct advantages in binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry and pharmacology research.

This detailed exploration of this compound provides insights into its synthesis, reactivity, and applications, highlighting its importance in scientific and industrial domains.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14(24-17-5-3-2-4-6-17)18(22)19-8-9-21-12-16(11-20-21)15-7-10-23-13-15/h2-7,10-14H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLGSQDOOOGRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=C(C=N1)C2=COC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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